3-(2-bromoacetyl)-7-fluorochromen-2-one structure and properties
3-(2-bromoacetyl)-7-fluorochromen-2-one structure and properties
An In-depth Technical Guide to 3-(2-bromoacetyl)-7-fluorochromen-2-one: Structure, Properties, and Applications
Introduction
Coumarins, a class of benzopyrone-based heterocyclic compounds, are ubiquitous in nature and serve as a privileged scaffold in medicinal chemistry and materials science.[1] Their unique photophysical properties have established them as foundational fluorophores in biological imaging and sensing applications.[2] Within this versatile family, 3-(2-bromoacetyl)-7-fluorochromen-2-one emerges as a highly functionalized derivative of significant interest to researchers in drug discovery and chemical biology.
This molecule is characterized by two key features: a highly reactive bromoacetyl group at the 3-position, which acts as an electrophilic warhead for covalent modification of biological targets, and a fluorine atom at the 7-position, which modulates the compound's physicochemical and pharmacological properties.[1] The bromoacetyl moiety enables its use as a covalent inhibitor, a fluorescent labeling agent, and a versatile synthetic building block for more complex heterocyclic systems.[1][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's structure, physicochemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and methodologies.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application. This section details the structural identity and key physicochemical properties of 3-(2-bromoacetyl)-7-fluorochromen-2-one.
Structure and Identification
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IUPAC Name: 3-(2-bromoacetyl)-7-fluorochromen-2-one[1]
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Synonyms: 3-(2-bromoacetyl)-7-fluoro-2H-chromen-2-one[4]
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Chemical Structure:
The structure is defined by a coumarin (2H-chromen-2-one) core. A bromoacetyl group (-C(O)CH₂Br) is attached at position 3, and a fluorine atom is substituted at position 7. The bromoacetyl group is a potent electrophile, while the fluorine atom acts as an electron-withdrawing group that can enhance metabolic stability.[1]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1446333-79-4 | [1][4][5] |
| Molecular Formula | C₁₁H₆BrFO₃ | [4] |
| Molecular Weight | 285.07 g/mol | [4] |
| Appearance | Solid. The related 6-fluoro analog appears as yellow needles. | |
| Purity | Commercially available at ≥95% | [4] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon). Refrigerated storage is also suitable for short-term use. | [1][4] |
| Canonical SMILES | C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | [1] |
| InChI Key | QTKTXAWIRPEKHC-UHFFFAOYSA-N | [1][4] |
Synthesis and Characterization
The synthesis of 3-(2-bromoacetyl)-7-fluorochromen-2-one is typically achieved through the electrophilic bromination of its acetyl precursor.[1] This reaction leverages the reactivity of the α-carbon of the acetyl group.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from the established synthesis of the structurally similar 3-bromoacetyl-6-fluoro-2H-1-benzopyran-2-one.
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Dissolution: Dissolve 1 mmol of 3-acetyl-7-fluorochromen-2-one in 5 mL of anhydrous, alcohol-free chloroform in a round-bottom flask.
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Bromine Addition: In a separate vial, prepare a solution of 1.1 mmol of bromine (Br₂) in 2 mL of anhydrous chloroform. Add this solution dropwise to the coumarin solution with intermittent shaking. Gentle warming may be required to initiate the reaction.
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Reaction: Heat the reaction mixture on a water bath for approximately 15-20 minutes until the reaction is complete (monitor by TLC).
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Isolation: Cool the mixture in an ice bath. The product will precipitate out of the solution.
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Purification: Filter the solid product and wash it with cold diethyl ether to remove any unreacted bromine and impurities.
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Crystallization: Recrystallize the crude product from glacial acetic acid to yield pure 3-(2-bromoacetyl)-7-fluorochromen-2-one as a crystalline solid.
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Drying: Dry the final product under vacuum.
Structural Characterization
Validation of the final structure is critical and is performed using a combination of spectroscopic techniques.[1]
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Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect strong carbonyl (C=O) stretching frequencies for the lactone (~1700 cm⁻¹) and the ketone (~1650 cm⁻¹), as well as a characteristic C-Br bond vibration in the 500–600 cm⁻¹ region.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum of the parent 3-(bromoacetyl)coumarin shows a characteristic singlet for the methylene protons (-CH₂Br) at approximately δ = 4.74 ppm.[6] A similar singlet is expected for the 7-fluoro derivative, along with complex aromatic signals corresponding to the protons on the benzopyrone ring system.
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¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (lactone and ketone), the methylene carbon attached to bromine, and the aromatic carbons, including those directly bonded to fluorine.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern, particularly the loss of the bromoacetyl group, can further validate the structure.[1]
Part 2: Chemical Reactivity and Mechanism
The utility of 3-(2-bromoacetyl)-7-fluorochromen-2-one stems directly from its engineered reactivity. The bromoacetyl group serves as a potent electrophile, enabling covalent interactions with a wide range of nucleophiles.
The Bromoacetyl Moiety: A Reactive Electrophile
The core of the compound's reactivity is the α-haloketone functionality. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, facilitating irreversible Sɴ2 reactions.
Reaction with Biological Nucleophiles
This electrophilicity is particularly useful for targeting nucleophilic residues in proteins, most notably the thiol group of cysteine and the ε-amino group of lysine. The reaction with a cysteine residue proceeds via an Sɴ2 mechanism, forming a stable thioether bond and releasing hydrobromic acid. This covalent and often irreversible modification is the basis for its function as a covalent inhibitor and labeling reagent.
Caption: Covalent modification of a protein cysteine residue.
Influence of the 7-Fluoro Substituent
The fluorine atom at the 7-position is not a passive spectator. As a highly electronegative element, it exerts a strong electron-withdrawing effect on the coumarin ring system. This can:
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Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the compound's biological half-life.[1]
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Modulate Target Interactions: The fluorine atom can alter the electronic distribution of the coumarin core, potentially enhancing binding affinity to target proteins through non-covalent interactions.[1]
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Tune Photophysical Properties: Substitution on the coumarin ring can shift the absorption and emission wavelengths, a key consideration for its use in fluorescence applications.
Part 3: Key Applications in Research and Development
The unique combination of a reactive warhead and a fluorescent scaffold makes 3-(2-bromoacetyl)-7-fluorochromen-2-one a powerful tool in several research domains.
Covalent Enzyme Inhibition
Covalent inhibitors form a chemical bond with their target enzyme, leading to prolonged and often irreversible inhibition. This mechanism can offer advantages in potency and duration of action over non-covalent inhibitors. The bromoacetyl group makes this compound an ideal candidate for activity-based protein profiling (ABPP) and for the development of targeted covalent drugs.
Case Study: Inhibition of Prostaglandin G/H Synthase 1 (PGHS-1)
Research has identified PGHS-1 (also known as cyclooxygenase-1 or COX-1) as a biological target for this class of compounds.[1] PGHS-1 is a key enzyme in the synthesis of prostaglandins, which are lipid signaling molecules involved in inflammation and cell proliferation.[1] By covalently modifying a key residue in the enzyme's active site, the compound can disrupt prostaglandin synthesis, a pathway often dysregulated in cancer.[1] This makes it a valuable lead compound for anticancer agent development.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 4. 3-(2-Bromoacetyl)-7-fluorochromen-2-one | 1446333-79-4 [sigmaaldrich.com]
- 5. 3-(2-BROMOACETYL)-7-FLUOROCHROMEN-2-ONE [1446333-79-4] | Chemsigma [chemsigma.com]
- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
